molecular formula C21H22F2N2O4S B2730714 8-(2-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946344-61-2

8-(2-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2730714
CAS RN: 946344-61-2
M. Wt: 436.47
InChI Key: ZOGBYXBLCKMFLI-UHFFFAOYSA-N
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Description

8-(2-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C21H22F2N2O4S and its molecular weight is 436.47. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Laser Flash Photolysis Studies

A study utilized laser flash photolysis to examine the reactions of various carbenes with oxiranes and thiiranes, providing insights into atom transfer reactions which could be relevant for understanding the reactivity of complex organic compounds, including spiro[4.5]decane derivatives (J. Pezacki, P. D. Wood, T. Gadosy, J. Lusztyk, J. Warkentin, 1998).

Synthesis and Anticonvulsant Activity

Research on the synthesis of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives explored their structure–activity relationship for anticonvulsant activity, indicating the potential therapeutic applications of spiro[4.5]decane derivatives (M. Madaiah, M. Prashanth, H. Revanasiddappa, B. Veeresh, 2012).

Proton Exchange Membranes

A study on comb-shaped poly(arylene ether sulfone)s explored their use as proton exchange membranes, highlighting the material science applications of sulfone-containing compounds for fuel cell technologies (D. Kim, G. Robertson, M. Guiver, 2008).

Supramolecular Outcomes of Fluorination

Research assessing the impact of fluorination on cyclohexane-5-spirohydantoin derivatives through quantum chemical studies and X-ray crystallography suggests the significance of fluorinated compounds in enhancing intermolecular interactions, which could be relevant for the design of new materials or pharmaceuticals (Kristina Gak Simić, Ivana S. Đorđević, A. Lazić, L. Radovanović, M. Petkovic-Benazzouz, J. Rogan, N. Trišović, G. Janjić, 2021).

Sulfonated Polytriazoles for Proton Exchange

The synthesis of fluorinated sulfonated polytriazoles and their investigation for proton exchange properties highlight the potential of such compounds in membrane technologies, particularly in applications requiring high thermal and chemical stability (Asheesh Singh, Rajdeep Mukherjee, Susanta Banerjee, H. Komber, B. Voit, 2014).

properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O4S/c1-15-14-16(6-7-18(15)22)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)17-4-2-3-5-19(17)23/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGBYXBLCKMFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

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